Monoisopropylphosphorylserine

Description

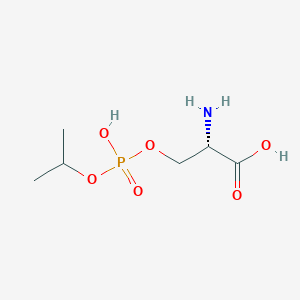

Monoisopropylphosphorylserine (this compound) is a phosphorylated serine derivative formed through the covalent modification of serine residues by organophosphorus compounds such as diisopropyl fluorophosphate (DFP). This modification occurs in enzyme active sites, particularly in serine proteases, where the phosphorylated serine acts as an irreversible inhibitor. Structural studies reveal that this compound features an isopropyl group attached to the phosphate moiety, which stabilizes its interaction with target enzymes. For instance, in DFP-treated DegS-PDZ, Ser201 is modified to this compound (Mis201), with the O1P oxygen of the phosphorylated residue occupying the oxyanion hole and forming hydrogen bonds with backbone -NH groups of Gly199 and Ser201 . This interaction underscores its role in stabilizing the enzyme-inhibitor complex.

Properties

Molecular Formula |

C6H14NO6P |

|---|---|

Molecular Weight |

227.15 g/mol |

IUPAC Name |

(2S)-2-amino-3-[hydroxy(propan-2-yloxy)phosphoryl]oxypropanoic acid |

InChI |

InChI=1S/C6H14NO6P/c1-4(2)13-14(10,11)12-3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)(H,10,11)/t5-/m0/s1 |

InChI Key |

DALHHSOTZKMXMV-YFKPBYRVSA-N |

Isomeric SMILES |

CC(C)OP(=O)(O)OC[C@@H](C(=O)O)N |

Canonical SMILES |

CC(C)OP(=O)(O)OCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of monoisopropylphosphorylserine typically involves the phosphorylation of serine using isopropylphosphoryl chloride under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to prevent side reactions. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Monoisopropylphosphorylserine undergoes various chemical reactions, including:

Oxidation: The phosphoryl group can be oxidized to form phosphoric acid derivatives.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

Substitution: Nucleophilic substitution reactions can replace the isopropyl group with other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or aryl halides are employed under basic conditions.

Major Products:

Oxidation: Phosphoric acid derivatives.

Reduction: Phosphine oxide derivatives.

Substitution: Various alkyl or aryl phosphorylserine derivatives.

Scientific Research Applications

Monoisopropylphosphorylserine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in phosphorylation reactions.

Biology: Studied for its role in protein phosphorylation and signal transduction pathways.

Medicine: Investigated for its potential therapeutic effects, particularly in modulating enzyme activity and as a drug delivery agent.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of monoisopropylphosphorylserine involves its interaction with specific enzymes and proteins. It acts as a substrate for kinases, which phosphorylate the serine residue, leading to the activation or inhibition of various signaling pathways. The phosphoryl group can also interact with phosphatases, which dephosphorylate the compound, reversing its effects. These interactions play a crucial role in regulating cellular processes such as metabolism, cell growth, and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Monoisopropylphosphorylserine shares functional and structural similarities with other serine-modifying compounds, though key differences exist in reactivity, specificity, and biochemical impact. Below is a detailed comparison:

O-Phosphoserine

- Structure : A naturally occurring post-translational modification where a phosphate group is attached to serine. Lacks alkyl substituents (e.g., isopropyl groups).

- Function: Regulates protein activity in signaling pathways (e.g., kinase cascades).

Diisopropyl Fluorophosphate (DFP)

- Structure: A small organophosphate with two isopropyl groups and a fluoride leaving group.

- Function: Irreversibly inhibits serine proteases by phosphorylating active-site serine residues, forming this compound as a product.

- Reactivity: The fluoride group enhances electrophilicity, enabling rapid serine modification. This compound, as the adduct, lacks this reactivity.

Phenylmethylsulfonyl Fluoride (PMSF)

- Structure : A sulfonyl fluoride with a phenylmethyl group.

- Function : Inhibits serine proteases via sulfonylation of active-site serine. Unlike phosphorylation by DFP, sulfonylation is less stable and can be reversed under certain conditions.

- Specificity: Broader enzyme targets compared to DFP-derived this compound, which is restricted to enzymes with accessible oxyanion holes.

Table 1: Comparative Analysis of this compound and Similar Compounds

Key Research Findings

Structural Stability: this compound’s isopropyl groups enhance hydrophobic interactions in enzyme active sites, contributing to prolonged inhibition compared to non-alkylated phosphorylated serines .

Mechanistic Specificity : The O1P oxygen’s placement in the oxyanion hole (observed in DegS-PDZ structures) is critical for stabilizing the acyl-enzyme intermediate, a feature absent in O-phosphoserine or PMSF adducts .

Comparative Reactivity: DFP’s high reactivity (due to the fluoride leaving group) enables rapid serine modification, whereas this compound itself is inert, serving as a terminal inhibitor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.